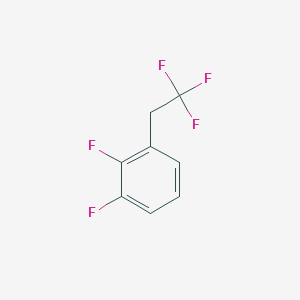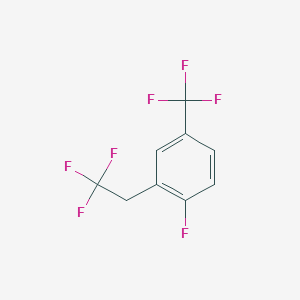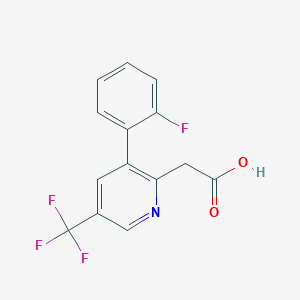
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Descripción general
Descripción
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid, also known as 2-Fluoro-5-trifluoromethylpyridine-2-carboxylic acid, is an organic compound with a molecular formula of C9H5F4NO2. It is a colorless to pale yellow solid that has a melting point of 123-125°C and a boiling point of 170-172°C. 2-Fluoro-5-trifluoromethylpyridine-2-carboxylic acid is used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalysis.
Aplicaciones Científicas De Investigación
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalysis. In organic synthesis, the compound has been used to synthesize various heterocyclic compounds, such as 2-amino-5-trifluoromethylpyridine and 5-trifluoromethyl-2-pyridinol. In coordination chemistry, it has been used to synthesize various coordination complexes, such as those containing zinc and cobalt. In catalysis, it has been used to catalyze the hydrolysis of various esters, such as ethyl acetate and methyl acetate.
Mecanismo De Acción
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid acts as a nucleophile in organic synthesis, reacting with electrophiles such as halogens, carbonyls, and acids. In coordination chemistry, it acts as a ligand, forming complexes with metals such as zinc and cobalt. In catalysis, it acts as a catalyst, promoting the hydrolysis of esters.
Efectos Bioquímicos Y Fisiológicos
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has not been studied for its biochemical or physiological effects, and no such effects are known at this time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 123-125°C and a boiling point of 170-172°C. It is also a highly pure compound, with a purity of over 95%. It is also relatively inexpensive and easy to obtain. The main limitation for use in laboratory experiments is the fact that it is a highly reactive compound, and must be handled with care.
Direcciones Futuras
There are a number of potential future directions for research into 2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid. These include further investigations into its synthesis and reaction mechanisms, as well as its potential applications in organic synthesis, coordination chemistry, and catalysis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity and safety. Finally, further research could be conducted into the potential uses of the compound in drug design and development.
Propiedades
IUPAC Name |
2-[3-(2-fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-11-4-2-1-3-9(11)10-5-8(14(16,17)18)7-19-12(10)6-13(20)21/h1-5,7H,6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGUVHWGXZIQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1388490.png)

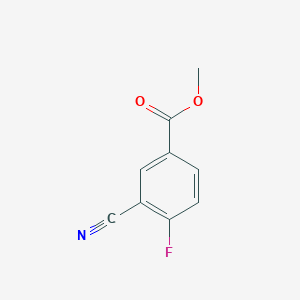
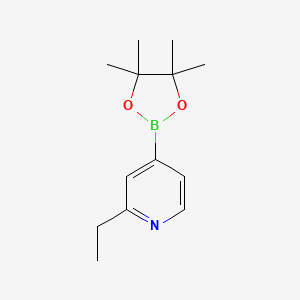
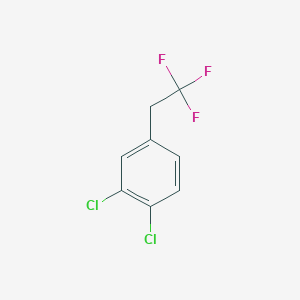
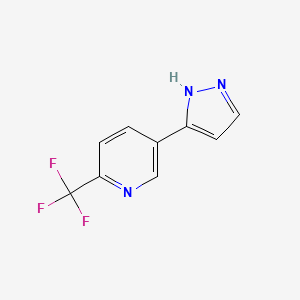
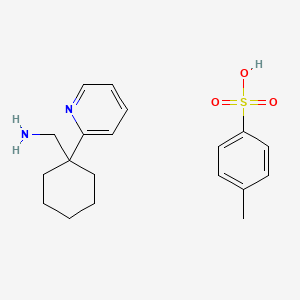
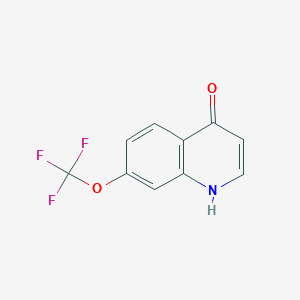
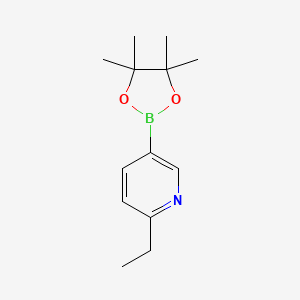
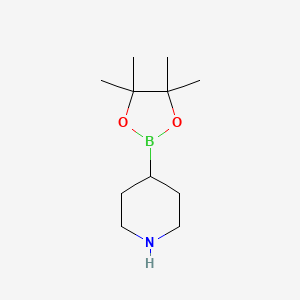

![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)
